molecular formula C25H27N2O6- B12343198 (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

Cat. No.: B12343198
M. Wt: 451.5 g/mol
InChI Key: QXTDDEUDYKMSQN-OAQYLSRUSA-M
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Description

®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features both fluorenyl and piperazine moieties. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the piperazine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound is used in the study of enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid shares similarities with other fluorenyl and piperazine derivatives.
  • Compounds like ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid and ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid have similar structural features and reactivity patterns.

Uniqueness

The uniqueness of ®-1-(((9h-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological and chemical systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1

InChI Key

QXTDDEUDYKMSQN-OAQYLSRUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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